1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide
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Overview
Description
1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core
Preparation Methods
The synthesis of 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cyclization: The compound can participate in cyclization reactions to form additional fused ring systems.
Scientific Research Applications
1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds to 1,9-Dimethyl-N~2~-[2-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide include:
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related and are known for their potential therapeutic applications.
Imidazole-containing compounds: These compounds have a similar heterocyclic core and are studied for their broad range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6,10-dimethyl-N-(2-methylsulfanylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-6-10-24-17(12)22-18-13(20(24)26)11-15(23(18)2)19(25)21-14-8-4-5-9-16(14)27-3/h4-11H,1-3H3,(H,21,25) |
InChI Key |
OQMHJEUQRHCQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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